N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O5/c1-33-19-10-16(11-20(34-2)21(19)35-3)23(31)26-8-9-30-22-18(12-28-30)24(32)29(14-27-22)13-15-4-6-17(25)7-5-15/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNHRCFWYYRBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Findings
2-Fluorobenzyl derivatives (e.g., ) exhibit steric effects that may reduce binding efficiency in certain enzyme pockets.
Benzamide Modifications: The 3,4,5-trimethoxybenzamide group in the target compound offers balanced electron-donating effects and metabolic stability, contrasting with the 4-trifluoromethylbenzamide in , which prioritizes strong electron-withdrawing properties.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (532.5) compared to analogs (410.4–441.4) suggests increased complexity, which may affect bioavailability. However, the trimethoxy group could counterbalance this by improving solubility .
Spectroscopic Differentiation :
- NMR studies (e.g., ) indicate that substituent changes in regions analogous to "positions 29–36 and 39–44" (in related scaffolds) produce distinct chemical shifts, aiding structural confirmation. For instance, the trimethoxy group in the target compound would generate unique splitting patterns in the aromatic region.
Structural and Computational Insights
- Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving the 3D conformation of these compounds. The 4-fluorobenzyl and trimethoxy groups likely influence crystal packing and intermolecular interactions.
- Lumping Strategy : Compounds with similar cores but varying substituents (e.g., fluorobenzyl vs. benzyl) may be "lumped" in computational models to predict shared reactivity or pharmacokinetic profiles .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step organic reactions, including coupling and cyclization steps. Key conditions include:
- Microwave-assisted synthesis to enhance reaction efficiency and yield .
- Reflux in polar aprotic solvents (e.g., dimethylformamide, DMF) for 12–24 hours to promote cyclization .
- Catalysts such as triethylamine (TEA) or potassium carbonate (K₂CO₃) for deprotonation and intermediate stabilization .
- Purification via column chromatography using gradients of ethyl acetate/hexane .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and aromaticity .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and detects impurities (>98% purity threshold) .
- Infrared Spectroscopy (IR): Validates functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
- Cross-referencing with PubChem or crystallographic data ensures structural accuracy .
Q. What preliminary biological screening approaches are recommended for this compound?
- Enzyme inhibition assays: Test activity against kinases (e.g., EGFR, VEGFR) using fluorometric or colorimetric substrates .
- Cell viability assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Dose-response curves: Establish IC₅₀ values for potency comparisons with analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?
- Substituent modification: Replace the 4-fluorobenzyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Trimethoxybenzamide adjustments: Vary methoxy positions to study steric effects on receptor interactions .
- Computational modeling: Use molecular docking (AutoDock Vina) to predict binding affinities with ATP-binding pockets of kinases .
Q. What experimental strategies resolve contradictions in reported reaction yields?
- Design of Experiments (DoE): Systematically vary temperature (60–120°C), solvent (DMF vs. acetonitrile), and catalyst loadings to identify optimal conditions .
- Flow chemistry: Continuous flow reactors improve reproducibility and scalability by minimizing batch-to-batch variability .
- By-product analysis: Use HPLC to identify and quantify impurities, guiding protocol refinements .
Q. How to investigate the compound’s mechanism of action against specific targets?
- Kinase profiling: Screen against a panel of 50+ kinases (e.g., using KinomeScan) to identify selectivity patterns .
- Cellular thermal shift assays (CETSA): Confirm target engagement by measuring thermal stabilization of bound proteins .
- Gene expression analysis: RNA-seq or qPCR to assess downstream effects on apoptosis or cell cycle regulators (e.g., p53, cyclin D1) .
Q. How to address discrepancies in biological activity data across studies?
- Standardize assay protocols: Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS recommendations for cytotoxicity .
- Control for solvent effects: Ensure DMSO concentrations are ≤0.1% to avoid nonspecific cytotoxicity .
- Meta-analysis: Compare datasets from PubChem BioAssay or ChEMBL to identify trends in structure-activity correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
